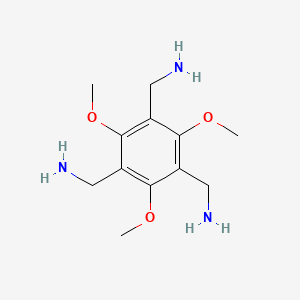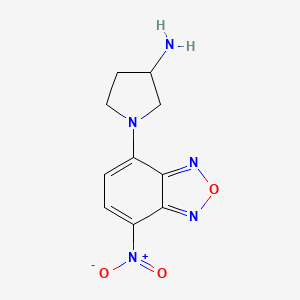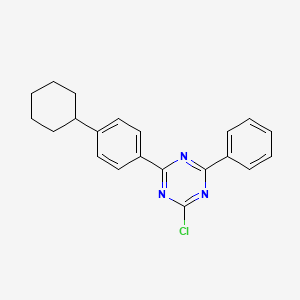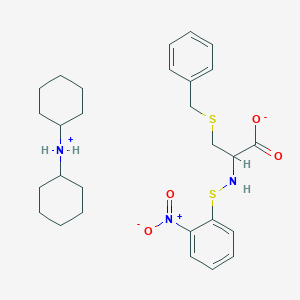
1,3-Diadamantylimidazol-2-ylidene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diadamantylimidazol-2-ylidene is a stable nucleophilic carbene that was first isolated in 1991 . Carbenes are a class of compounds containing a divalent carbon atom with two non-bonded electrons. This particular carbene is notable for its stability, which is attributed to the bulky adamantyl groups attached to the imidazole ring .
準備方法
1,3-Diadamantylimidazol-2-ylidene can be synthesized under an inert atmosphere at room temperature . The synthesis involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the carbene
化学反応の分析
1,3-Diadamantylimidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The carbene can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolines.
Substitution: The carbene can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include imidazolium salts and imidazolines .
科学的研究の応用
1,3-Diadamantylimidazol-2-ylidene has a wide range of applications in scientific research:
Biology: The compound’s stability makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a stabilizing agent for reactive intermediates.
作用機序
The mechanism by which 1,3-diadamantylimidazol-2-ylidene exerts its effects involves the stabilization of reactive intermediates through electron delocalization from the nitrogen atoms to the carbene carbon . This delocalization increases the electron density at the carbene center, making it highly nucleophilic and capable of participating in a variety of chemical reactions .
類似化合物との比較
1,3-Diadamantylimidazol-2-ylidene is unique due to its high stability, which is primarily attributed to the bulky adamantyl groups. Similar compounds include:
1,3-Dimethylimidazol-2-ylidene: Less stable due to smaller substituents.
1,3-Di-tert-butylimidazol-2-ylidene: Also less stable compared to this compound.
These comparisons highlight the importance of steric factors in the stability of carbenes.
特性
分子式 |
C23H32N2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |
InChIキー |
HPESDZAFNBMVII-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


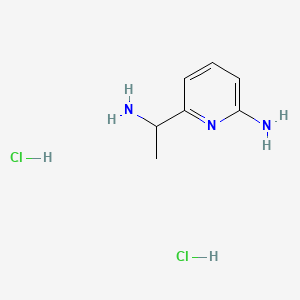
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)

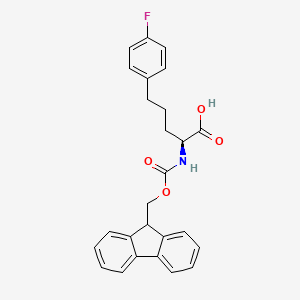
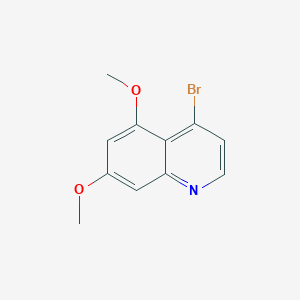

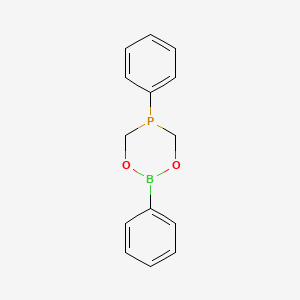
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
